molecular formula C4H6ClF3O3S B2405176 2-(2,2,2-Trifluoroethoxy)ethanesulfonyl chloride CAS No. 212190-18-6

2-(2,2,2-Trifluoroethoxy)ethanesulfonyl chloride

Cat. No.: B2405176
CAS No.: 212190-18-6
M. Wt: 226.59
InChI Key: BLEGLFNPVBSABR-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)ethanesulfonyl chloride: is a chemical compound with the molecular formula C4H6ClF3O3S and a molecular weight of 226.6 g/mol . It is characterized by the presence of a trifluoroethoxy group attached to an ethanesulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethoxy)ethanesulfonyl chloride typically involves the reaction of 2,2,2-trifluoroethanol with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in a solvent such as dichloromethane or chloroform to facilitate the reaction and improve product isolation .

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,2-Trifluoroethoxy)ethanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, chloroform

    Bases: Triethylamine, pyridine

Major Products:

    Sulfonamide Derivatives: Formed by reaction with amines

    Sulfonate Ester Derivatives: Formed by reaction with alcohols

    Sulfonothioate Derivatives: Formed by reaction with thiols

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)ethanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile used . The trifluoroethoxy group imparts unique chemical properties to the compound, enhancing its reactivity and stability .

Comparison with Similar Compounds

  • 2,2,2-Trifluoroethanesulfonyl chloride
  • Ethanesulfonyl chloride
  • Methanesulfonyl chloride

Comparison: 2-(2,2,2-Trifluoroethoxy)ethanesulfonyl chloride is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased reactivity and stability compared to other sulfonyl chlorides . This makes it a valuable reagent in organic synthesis and various scientific applications.

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClF3O3S/c5-12(9,10)2-1-11-3-4(6,7)8/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEGLFNPVBSABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)Cl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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